3-Amino-2,6-dichlorobenzoic acid
Overview
Description
3-Amino-2,6-dichlorobenzoic acid is a chemical compound with the CAS Number: 50917-29-8 . It has a molecular weight of 206.03 . The IUPAC name for this compound is 3-amino-2,6-dichlorobenzoic acid .
Molecular Structure Analysis
The molecular formula of 3-Amino-2,6-dichlorobenzoic acid is C7H5Cl2NO2 . The InChI code is 1S/C7H5Cl2NO2/c8-3-1-2-4 (10)6 (9)5 (3)7 (11)12/h1-2H,10H2, (H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-2,6-dichlorobenzoic acid is 206.02 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 204.9697338 g/mol . The topological polar surface area is 63.3 Ų .Scientific Research Applications
- 3-Amino-2,6-dichlorobenzoic acid is used as a pharmaceutical intermediate . This means it is used in the process of creating new pharmaceutical drugs. The specific methods of application or experimental procedures would depend on the drug being developed.
- 3-Amino-2,6-dichlorobenzoic acid also finds use in chemical research . It could be used in various chemical reactions to synthesize new compounds or study reaction mechanisms.
- A study has been conducted to determine the thermodynamic properties of five chlorinated compounds, including 3-Amino-2,6-dichlorobenzoic acid . The vapor pressures of the crystalline phases of three isomers of dichlorobenzoic acid (2,4-, 2,5-, and 2,6-) were measured at several temperatures using the Knudsen effusion technique .
- The standard molar enthalpy, entropy, and Gibbs energy of sublimation were derived, at reference temperatures, from the experimental vapor pressure results . The temperatures and enthalpies of fusion and the isobaric heat capacities of the five crystalline-substituted benzenes were determined using differential scanning calorimetry .
Pharmaceutical Research
Chemical Research
Thermodynamic Studies
- 3-Amino-2,6-dichlorobenzoic acid can be used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds, also known as peptide bonds.
- A study has been conducted to determine the thermodynamic properties of five chlorinated compounds with environmental impact, including 3-Amino-2,6-dichlorobenzoic acid . These properties are essential for several scientific, technological, and industrial applications, including developing new technical equipment, sustainable energy use, and the safety assessment, behavior, and fate of pesticides and other pollutants in the environment .
Peptide Synthesis
Environmental Impact Studies
Safety And Hazards
The safety data sheet for a similar compound, 2-Amino-3,6-dichlorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-amino-2,6-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMCPPLCIXHWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334610 | |
Record name | 3-amino-2,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,6-dichlorobenzoic acid | |
CAS RN |
50917-29-8 | |
Record name | 3-Amino-2,6-dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50917-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-2,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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